![molecular formula C16H18F3N3O B5578762 1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)
1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane
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Overview
Description
1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane is a chemical compound that has attracted interest in the scientific community due to its unique structure and potential applications in various fields.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives often involves multistep reaction sequences, as demonstrated in the synthesis of various 1,3,4-oxadiazole derivatives (Shankara et al., 2022). These processes typically include the condensation of aldehydes and acetophenones, followed by cyclization to yield the oxadiazole core.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, a related class, has been extensively studied. For example, a detailed study of the structural, electronic, and spectroscopic properties of a similar compound, 4-methyl-5-((5-phenyl-1,3,4 oxadiazol-2-yl)thio)benzene-1,2-diol, provides insights into the geometrical parameters, Infrared spectrum, and electronic properties (Amiri et al., 2016).
Chemical Reactions and Properties
The chemical reactions of 1,2,4-oxadiazole derivatives are diverse and can include radical-based routes to produce various substituted derivatives (Qin & Zard, 2015). These reactions are crucial for the functionalization and application of these compounds.
Physical Properties Analysis
The physical properties of oxadiazole derivatives are influenced by their molecular structure. Studies on similar compounds, such as the synthesis and characterization of 1,3,4-oxadiazole derivatives containing alkoxy chains, reveal the impact of different substituents on the optical and electrochemical properties (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazole derivatives are complex and can be modified by various chemical reactions. For instance, the synthesis and Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles show the versatility of these compounds in chemical transformations (Rozhkov et al., 2004).
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis Applications : 1-Aza-1,3-bis(triphenylphosphoranylidene)propane enables the convenient preparation of various compounds like 3H-2-benzazepine and primary allylamines, demonstrating its utility in chemical synthesis (Katritzky, Jiang, & Steel, 1994).
Material Science and Engineering
- Ionic Liquid Synthesis : The seven-member alicyclic secondary amine, azepane, has been used to synthesize a new family of room temperature ionic liquids, highlighting its role in material science and green chemistry (Belhocine et al., 2011).
Organic Chemistry
- Creation of Heterocyclic Compounds : Synthesis of phthalazinone derivatives via reactions with starting material like 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide showcases its importance in producing heterocyclic compounds (Mahmoud et al., 2012).
- Mass Spectral Analysis : The study of mass spectra of various fluorine-containing 1,2,4-oxadiazoles, including analysis of fragmentation patterns, indicates its importance in mass spectral analysis (Cotter, 1967).
Organic Electronics
- Organic Light Emitting Diodes (OLEDs) : The development of green phosphor iridium(III) complexes using 1,3,4-oxadiazolyl phenol as ancillary ligands for OLED applications exemplifies its use in electronic devices (Jin et al., 2014).
Advanced Materials Synthesis
- Polymer Synthesis : New fluorinated poly(1,3,4-oxadiazole-ether-imide)s were prepared using aromatic diamines with preformed 1,3,4-oxadiazole ring, underlining its application in advanced material synthesis (Hamciuc, Hamciuc, & Brumǎ, 2005).
Spectroscopy and Analytical Chemistry
- Prototypical Properties Analysis : The synthesis of a novel dinuclear Eu3+ complex using a quadridentate compound containing 1,3,4-oxadiazole for studying photoluminescent properties, highlights its application in spectroscopy and analytical chemistry (Zhen-jun, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(azepan-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c17-16(18,19)13-7-5-12(6-8-13)15-20-14(23-21-15)11-22-9-3-1-2-4-10-22/h5-8H,1-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVQXXMMPKTTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
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